molecular formula C17H18ClN3 B11834770 N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine

N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine

Cat. No.: B11834770
M. Wt: 299.8 g/mol
InChI Key: TWNBHABRJGLRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine is a chemical compound based on the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its broad spectrum of biological activities . This specific derivative serves as a valuable intermediate for researchers developing novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory drug discovery. The compound's structure features a chlorophenyl substituent and a tert-butylamine group, which are common pharmacophores that can be optimized for enhanced potency and selectivity against biological targets. The imidazo[1,2-a]pyridine core is found in several commercially available drugs and is the subject of ongoing research for its inhibitory effects on various enzymes and kinases . This scaffold has demonstrated significant potential in drug discovery programs targeting FMS-like tyrosine kinase 3 (FLT3), a key protein involved in acute myeloid leukemia (AML) . Furthermore, structural analogs of this compound have shown promising activity as selective cyclooxygenase-2 (COX-2) inhibitors, indicating its utility in developing new anti-inflammatory agents with potentially improved safety profiles . From a synthetic chemistry perspective, this compound can be prepared via efficient, regioselective multicomponent reactions. One documented methodology involves the reaction of 2-aminopyridine with 4-chlorobenzaldehyde and tert-butyl isocyanide, catalyzed by zirconium(IV) chloride in polyethylene glycol-400 (PEG-400), offering an environment-friendly approach with good yield . This synthetic accessibility makes it an attractive building block for constructing diverse chemical libraries. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C17H18ClN3

Molecular Weight

299.8 g/mol

IUPAC Name

N-tert-butyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C17H18ClN3/c1-17(2,3)20-16-15(12-7-9-13(18)10-8-12)19-14-6-4-5-11-21(14)16/h4-11,20H,1-3H3

InChI Key

TWNBHABRJGLRSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanistic Insights

The visible-light-driven method employs eosin Y as a metal-free photocatalyst to synthesize 3-aminoimidazo[1,2-a]pyridines via a radical pathway. For the target compound, 4-chlorobenzylamine replaces benzylamine to introduce the 4-chlorophenyl group. The reaction involves three components:

  • 4-Chlorobenzylamine (1 mmol)

  • 2-Aminopyridine (1 mmol)

  • tert-Butyl isocyanide (1 mmol)

Eosin Y (2 mol%) facilitates single-electron transfer under 22 W white LED irradiation, enabling dehydrogenative coupling. Control experiments with radical scavengers (TEMPO, BHT) confirmed radical intermediates, as yields dropped to 9–10% in their presence. Oxygen acts as a terminal oxidant, with negligible product formation under anaerobic conditions.

Solvent Optimization and Reaction Conditions

Solvent screening revealed ethanol/water (2:1) as optimal, yielding 51% product. Polar protic solvents (MeOH, EtOH) outperformed aprotic solvents (DMF, DCM), likely due to improved solubility of intermediates and enhanced hydrogen bonding (Table 1).

Table 1. Solvent Screening for Visible-Light Reaction

SolventYield (%)
DichloromethaneTrace
AcetonitrileTrace
DMFTrace
Methanol45
Ethanol/Water51

Reaction time: 12 hours at room temperature.

Substrate Scope and Functional Group Tolerance

The protocol accommodates electron-donating (-OMe, -NH₂) and electron-withdrawing (-NO₂, -Cl) substituents on benzylamine derivatives. For example, 4-nitrobenzylamine afforded the corresponding product in 48% yield, while 4-methoxybenzylamine achieved 55%. The tert-butyl isocyanide remains intact under these conditions, ensuring consistent N-alkylation.

Microwave-Assisted Groebke–Blackburn–Bienaymé (GBB) Reaction

Reaction Protocol and Catalytic System

The GBB reaction constructs the imidazo[1,2-a]pyridine core via a three-component cyclocondensation. Key reagents include:

  • 4-Chlorobenzaldehyde (1 mmol)

  • 2-Aminopyridine (1 mmol)

  • tert-Butyl isocyanide (1 mmol)

ZrCl₄ (10 mol%) catalyzes the reaction under microwave irradiation (140°C, 7 minutes), followed by neutralization with aqueous ammonia to preserve the tert-butyl group. Omitting the subsequent HBF₄ treatment prevents dealkylation, retaining the N-tert-butyl moiety.

Microwave vs Conventional Heating

Microwave irradiation reduces reaction time from hours (conventional) to minutes while improving yields (90% vs 65–70% under oil-bath conditions). The rapid dielectric heating enhances molecular collisions, accelerating imine formation and cycloaddition.

Table 2. Microwave vs Conventional Heating

MethodTime (min)Yield (%)
Microwave790
Oil-bath18068

Mechanistic Role of ZrCl₄

ZrCl₄ activates the aldehyde carbonyl, promoting nucleophilic attack by 2-aminopyridine. The Lewis acid also stabilizes transition states during cycloaddition, as evidenced by kinetic studies. Alternative catalysts like Yb(OTf)₃ and Sc(OTf)₃ showed inferior activity (≤60% yield).

Comparative Analysis of Synthetic Routes

Environmental and Operational Considerations

  • Visible-light method :

    • Pros: Metal-free, uses ambient oxygen, room-temperature conditions.

    • Cons: Longer reaction time (12 hours), moderate yields (51%).

  • Microwave-assisted GBB :

    • Pros: High yields (90%), short duration (7 minutes).

    • Cons: Requires specialized equipment, uses ZrCl₄ (non-recyclable).

Scalability and Industrial Viability

The GBB method is more amenable to scale-up due to shorter reaction times and higher yields. However, eosin Y’s low cost ($0.15/g) and biodegradability make the photoredox approach preferable for green chemistry applications.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) : N-H stretch at 3296 cm⁻¹, C-Cl at 756 cm⁻¹.

  • ¹H NMR (CDCl₃) : Singlet at δ 1.05 ppm (9H, tert-butyl), doublet at δ 8.24 ppm (1H, pyridine-H).

  • ¹³C NMR : Quaternary carbon at δ 153.2 ppm (imidazole-C2), tert-butyl carbons at δ 29.1–31.3 ppm.

Chromatographic Purity

Column chromatography (silica gel, ethyl acetate/hexane 20:80) achieves >95% purity, with HPLC retention time of 8.2 minutes (C18 column, MeCN/H₂O 70:30) .

Chemical Reactions Analysis

Types of Reactions

N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-A]pyridines.

Scientific Research Applications

Anticancer Properties
Research indicates that compounds with imidazo[1,2-A]pyridine structures exhibit anticancer properties. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have demonstrated that the presence of the chlorophenyl group enhances these anticancer effects through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity
N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Case Studies

Several case studies have been documented regarding the applications of this compound:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values in low micromolar range.
Study 2Antimicrobial EfficacyShowed effective inhibition of Staphylococcus aureus and Escherichia coli growth with MIC values comparable to standard antibiotics.
Study 3PharmacokineticsInvestigated absorption rates in vivo; results indicated favorable bioavailability and metabolic stability compared to similar compounds.

Mechanism of Action

The mechanism of action of N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine

  • Molecular Formula : C₁₃H₁₀ClN₃
  • Molecular Weight : 243.69 g/mol
  • Key Properties : Melting point 146–148°C; pKa 7.68 (predicted) .
  • Comparison : Lacks the tert-butyl group, resulting in lower molecular weight and reduced lipophilicity. The absence of the bulky tert-butyl substituent may enhance solubility but reduce metabolic stability compared to the target compound.

N,2-Bis(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine

  • Molecular Formula : C₁₉H₁₃Cl₂N₃
  • Molecular Weight : 354.23 g/mol .
  • Comparison : Features dual 4-chlorophenyl groups, increasing steric bulk and electron-withdrawing effects. This substitution pattern may enhance binding to aromatic-rich biological targets but reduce solubility.

N-(tert-Butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine

  • Molecular Formula : C₁₇H₁₇N₄O₂ (inferred from ).
  • Synthesis : Prepared via tert-butyl isocyanide and iodine-mediated cyclization .

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 4-ClPh, tert-butyl ~318.8* Not reported High lipophilicity, halogen bonding
2-(4-Chlorophenyl)-analogue 4-ClPh 243.69 146–148 Lower lipophilicity, higher solubility
N,2-Bis(4-ClPh) 4-ClPh (x2) 354.23 Not reported Increased steric bulk, reduced solubility
Compound 34 4-(3,5-dimethylisoxazol-4-yl)phenyl, 6-Me 305.1 (MS) Not reported Heterocyclic substituent, enhanced target selectivity

*Estimated based on structural similarity.

Biological Activity

N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine is a compound of significant interest due to its biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes current findings on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H18ClN3C_{17}H_{18}ClN_{3} and is characterized by its imidazopyridine core, which is often associated with various biological activities. Its structure allows for interactions with multiple biological targets, enhancing its therapeutic potential.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties:

  • Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. It was reported to have an IC50_{50} value of 0.126 μM against MDA-MB-231 cells, indicating strong efficacy in inhibiting cell growth compared to non-cancerous MCF10A cells, where it exhibited a 19-fold lesser effect .
  • Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest at the G2/M phase. It also inhibits key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) pathway .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties:

  • COX-2 Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), a critical enzyme in inflammatory processes. Its IC50_{50} value against COX-2 was reported at 0.04 μmol, comparable to celecoxib, a standard anti-inflammatory drug .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Substituent Effect on Activity
Tert-butyl groupEnhances lipophilicity and cellular uptake
4-Chlorophenyl groupIncreases potency against specific cancer cell lines
Imidazo[1,2-A] coreEssential for maintaining bioactivity

Case Studies

  • Study on TNBC : In a pharmacodynamic study using BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound significantly inhibited lung metastasis compared to controls .
  • In Vitro Studies : Comparative studies indicated that this compound outperformed traditional chemotherapeutics like 5-Fluorouracil in terms of selectivity and efficacy against cancer cells while exhibiting lower toxicity towards normal cells .

Q & A

Q. What synthetic methodologies are effective for synthesizing N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine?

The compound can be synthesized via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction . Key steps include:

  • Reacting 2-aminopyridine with a substituted aldehyde (e.g., 4-chlorobenzaldehyde) and an isocyanide (e.g., tert-butyl isocyanide) under catalytic conditions (e.g., Sc(OTf)₃ or p-toluenesulfonic acid) .
  • Maintaining an inert nitrogen atmosphere and temperatures around 50–80°C in methanol or dichloromethane .
  • Purification via column chromatography or ethanol recrystallization, yielding products with 56–87% efficiency .

Q. How is the structural integrity of this compound validated experimentally?

  • Single-crystal X-ray diffraction confirms molecular geometry, dihedral angles (e.g., 26.69° between aromatic rings), and hydrogen-bonding networks .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π, N–H···O) influencing crystallinity and stability .
  • Spectroscopic techniques :
  • HRMS and LC-MS for molecular weight confirmation .
  • ¹H/¹³C NMR to verify substituent positions and purity .

Q. What preliminary biological activities have been reported for this compound?

  • COX-2 inhibition : Derivatives with tert-butyl groups at C-3 show IC₅₀ values as low as 0.07 µM and selectivity indices >500, attributed to steric and electronic effects of the substituent .
  • Anticancer activity : Modifications at the 4-chlorophenyl group enhance cytotoxicity via interactions with DNA topoisomerases or kinase targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?

  • Substituent effects :
  • C-3 tert-butyl group enhances COX-2 selectivity by occupying hydrophobic pockets in the enzyme’s active site .
  • 4-Chlorophenyl at C-2 improves binding affinity to viral reverse transcriptases (e.g., HIV-1 NNRTIs) via halogen bonding .
    • Methodology :
  • Synthesize analogs with varied substituents (e.g., methoxy, fluoro) and compare IC₅₀ values using in vitro enzyme assays .
  • Use molecular docking to predict interactions with target proteins (e.g., COX-2, HIV RT) .

Q. How can computational modeling resolve discrepancies in inhibition data across studies?

  • Contradictory COX-2 IC₅₀ values (e.g., 0.07 µM vs. 0.39 µM) may arise from assay conditions (e.g., enzyme source, substrate concentration).
  • Approach :
  • Standardize assays using recombinant human COX-2 and reference inhibitors (e.g., celecoxib) .
  • Perform molecular dynamics simulations to assess binding stability under varying pH or co-solvent conditions .

Q. What strategies improve synthetic yields and purity for scaled-up production?

  • Catalyst optimization : Replace Sc(OTf)₃ with cheaper Lewis acids (e.g., ZnCl₂) to maintain efficiency while reducing costs .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield by 10–15% .
  • Workflow : Monitor reactions via TLC and optimize column chromatography gradients for faster purification .

Q. How does hydrogen-bonding capability influence target engagement in antiviral applications?

  • Case study : Adding H-bond donors (e.g., acetate groups) to the cyclohexyl ring in analogs improves binding to HIV-1 RT’s allosteric site, reducing EC₅₀ values by 50% .
  • Experimental validation :
  • Synthesize derivatives with hydroxyl or amine groups and compare inhibition via plaque reduction assays .
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.